molecular formula C18H24N4O7S B13785885 N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine CAS No. 67900-63-4

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Cat. No.: B13785885
CAS No.: 67900-63-4
M. Wt: 440.5 g/mol
InChI Key: VMRYIAUKIMQZSL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an acetylamino group, a phenyl ring, and a gamma-glutamyl-cysteinyl-glycine moiety. It is known for its applications in pharmaceuticals, biochemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine involves multiple steps, starting from basic organic compounds. One common method involves the reaction of glycine with 4-acetylaminophenyl sulfonyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with gamma-glutamyl-L-cysteine in the presence of suitable catalysts and solvents to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to alterations in cellular processes. The compound’s acetylamino group plays a crucial role in binding to target proteins, while the gamma-glutamyl-cysteinyl-glycine moiety enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Acetylamino)phenyl)glycine
  • N-(2-Amino-phenyl)benzamide
  • 4-(Acetylamino)-N-(2-Amino-phenyl)benzamide

Uniqueness

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets.

Properties

CAS No.

67900-63-4

Molecular Formula

C18H24N4O7S

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid

InChI

InChI=1S/C18H24N4O7S/c1-10(23)21-11-2-4-12(5-3-11)30-9-14(17(27)20-8-16(25)26)22-15(24)7-6-13(19)18(28)29/h2-5,13-14H,6-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,24)(H,25,26)(H,28,29)/t13-,14-/m0/s1

InChI Key

VMRYIAUKIMQZSL-KBPBESRZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.